

Ivacaftor-D19 stock solution preparation and solubility parameters

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Compound of Interest

Compound Name: Ivacaftor-D19

Cat. No.: B8091922

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Application Notes and Protocols for Ivacaftor-D19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potent and selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is utilized in the treatment of cystic fibrosis in patients with specific CFTR gene mutations. Ivacaftor enhances the open probability of the CFTR channel, leading to increased chloride ion transport across the cell membrane.[1][2] The deuterated analog, **Ivacaftor-D19**, is a valuable tool in research, particularly in metabolic studies, due to its altered pharmacokinetic profile.[3][4] Deuterium substitution can increase the metabolic stability of the compound by strengthening the carbon-deuterium bonds, making them more resistant to enzymatic cleavage.[4][5] This application note provides detailed protocols for the preparation of **Ivacaftor-D19** stock solutions and summarizes its solubility parameters and mechanism of action.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties and solubility of **Ivacaftor-D19** is crucial for accurate experimental design and execution. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **Ivacaftor-D19**

Parameter	Value	Reference
CAS Number	1413431-22-7	[6][7]
Molecular Formula	C ₂₄ H ₉ D ₁₉ N ₂ O ₃	[6][7]
Formula Weight	411.6 g/mol	[6][7][8]
Chemical Purity	≥98% (Ivacaftor)	[6]
Deuterium Incorporation	≥99% deuterated forms (d1-d19); ≤1% d0	[6]
Supplied As	A solid	[6]
Storage	-20°C	[6]
Stability	≥ 4 years (as solid)	[6]

Table 2: Solubility Parameters of **Ivacaftor-D19**

Solvent	Solubility	Reference
DMSO	Soluble	[6][7]
Acetonitrile:Methanol (1:1)	Soluble	[6][7]

Note: Specific quantitative solubility data (e.g., mg/mL or mM) is not readily available in the provided search results. It is recommended to perform solubility tests for specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ivacaftor-D19 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Ivacaftor-D19** in DMSO, a common solvent for this compound.

Materials:

- **Ivacaftor-D19** solid (FW: 411.6 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
- Inert gas (e.g., argon or nitrogen)
- Sterile, amber glass vial or a clear vial wrapped in aluminum foil
- Calibrated analytical balance
- Sterile pipette tips and micropipettes

Procedure:

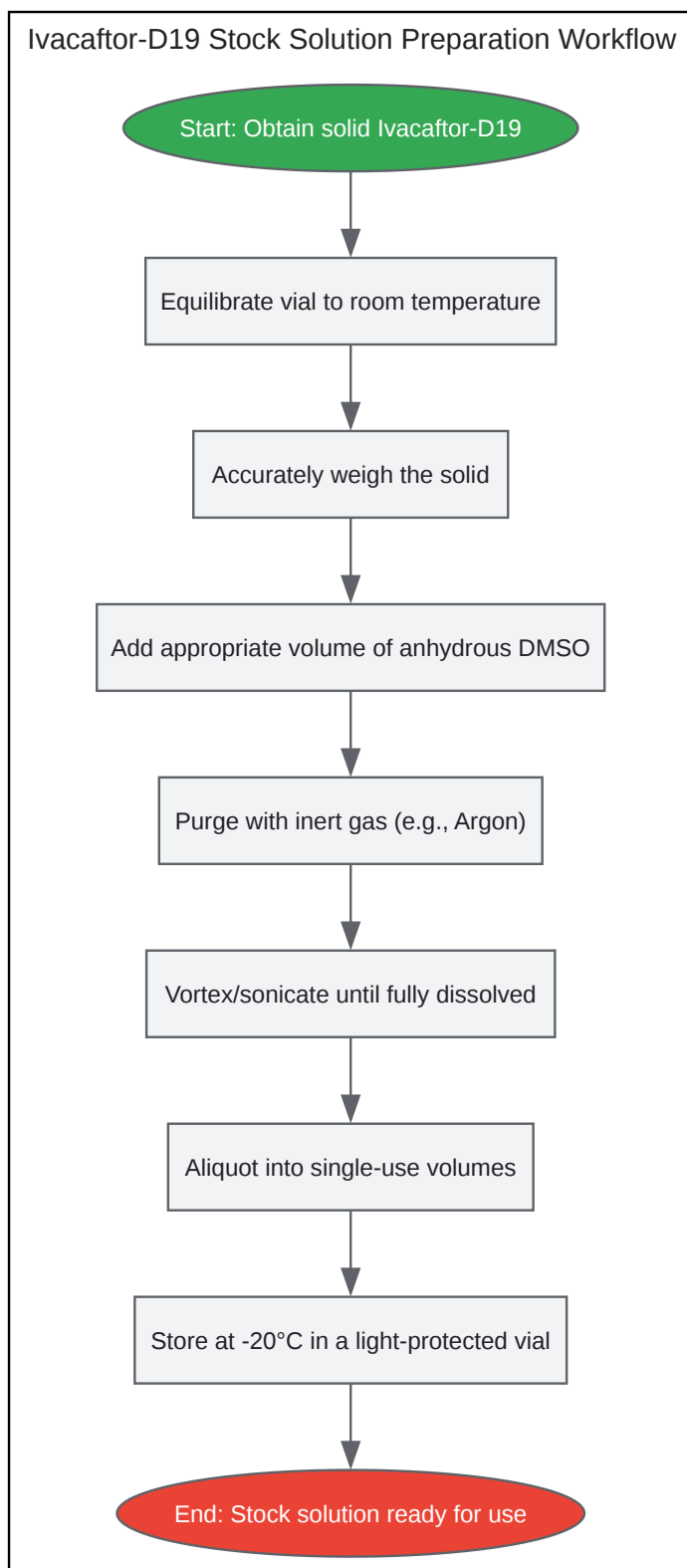
- **Equilibration:** Allow the vial of solid **Ivacaftor-D19** to equilibrate to room temperature before opening to prevent condensation of moisture.
- **Weighing:** Accurately weigh a precise amount of **Ivacaftor-D19** solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4116 mg of **Ivacaftor-D19**.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to the weighed solid. For a 10 mM solution with 0.4116 mg of **Ivacaftor-D19**, add 100 μ L of DMSO.
- **Dissolution:**
 - Purge the headspace of the vial with an inert gas (argon or nitrogen) to minimize oxidation.[\[6\]](#)
 - Securely cap the vial.
 - Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
- **Storage:** Store the stock solution at -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. For frequent use, it is advisable to aliquot the stock solution into

smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing an **Ivacaftor-D19** stock solution.

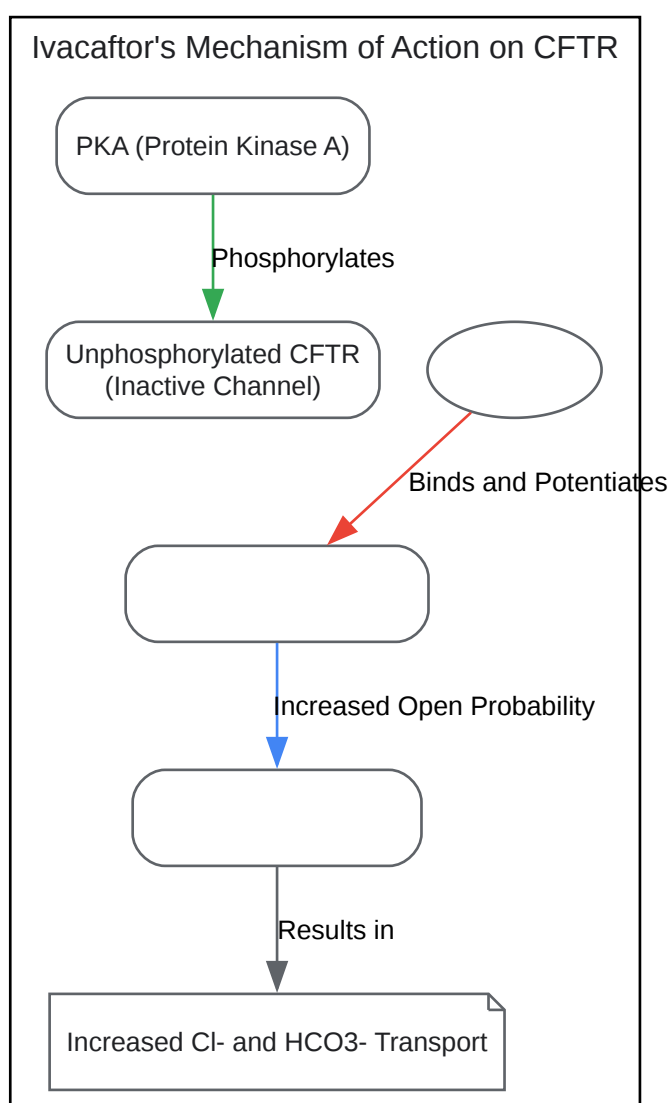


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Caption: Workflow for the preparation of **Ivacaftor-D19** stock solution.

Mechanism of Action: CFTR Potentiation by Ivacaftor

Ivacaftor directly binds to the CFTR protein, which is an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][9][10] In cystic fibrosis patients with certain gating mutations (like G551D), the CFTR protein is present on the cell surface but has a defective opening mechanism.[2][11] Ivacaftor acts as a potentiator by binding to the CFTR protein and increasing its open probability, thereby restoring the flow of ions.[1][2][11] This action is dependent on the phosphorylation of the CFTR's regulatory (R) domain by Protein Kinase A (PKA) but is independent of ATP binding for channel opening.[12]



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Caption: Signaling pathway of Ivacaftor as a CFTR potentiator.

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